
(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone
Übersicht
Beschreibung
(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: is a chiral compound belonging to the oxazolidinone family. It is characterized by its molecular structure, which includes an isopropyl group at the 4th position, a propionyl group at the 3rd position, and a 2-oxazolidinone ring. This compound is known for its utility in various chemical and biological applications due to its chiral nature and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as propionic acid and isopropylamine.
Formation of Oxazolidinone Ring: The key step involves the cyclization of a suitable precursor to form the oxazolidinone ring. This can be achieved using reagents like carbonyldiimidazole (CDI) or phosgene.
Chiral Resolution: Since the compound is chiral, chiral resolution techniques are employed to obtain the (S)-enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and choice of solvents to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted oxazolidinones.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a building block in the synthesis of biologically active molecules, including ligands for hormone receptors.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is employed in the manufacture of specialty chemicals and materials, leveraging its chiral properties for advanced applications.
Wirkmechanismus
The mechanism by which (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, metabolism, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (R)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, (S)-(+)-4-Phenyl-2-oxazolidinone, (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone.
Uniqueness: The presence of the isopropyl and propionyl groups at specific positions on the oxazolidinone ring distinguishes this compound from others, providing unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(4S)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWPHXVPNNPSAZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357402 | |
| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77877-19-1 | |
| Record name | (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (S)-4-isopropyl-3-propionyloxazolidin-2-one utilized in the synthesis of bacteriochlorophyll a?
A1: While (S)-4-isopropyl-3-propionyloxazolidin-2-one is not directly incorporated into the final structure of bacteriochlorophyll a, it plays a crucial role in establishing the stereochemistry of a key building block. In the synthesis described by [], it is employed in a Schreiber-modified Nicholas reaction. This reaction generates (3R,4R)-4-ethyl-1,1-dimethoxy-3-methylhex-5-yn-2-one, a chiral precursor to the BC-dihydrodipyrrin half of bacteriochlorophyll a. The use of (S)-4-isopropyl-3-propionyloxazolidin-2-one as a chiral auxiliary in the Nicholas reaction ensures the correct stereochemistry is established in the final product.
Q2: Can you elaborate on the role of (S)-4-isopropyl-3-propionyloxazolidin-2-one in the synthesis of tubulysins?
A2: (S)-4-isopropyl-3-propionyloxazolidin-2-one is a key starting material in the synthesis of the Tup amino acid, a component of tubulysin molecules []. The synthesis involves a stereoselective Evans aldol reaction. (S)-4-isopropyl-3-propionyloxazolidin-2-one, upon treatment with a strong base, forms a chiral enolate. This enolate reacts with an N-protected phenylalaninal derivative in a diastereoselective fashion, dictated by the chiral environment of the oxazolidinone. This reaction establishes the stereochemistry of a key alcohol center in the Tup amino acid. Following the aldol reaction, further transformations, including a Barton deoxygenation, are performed to complete the Tup synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



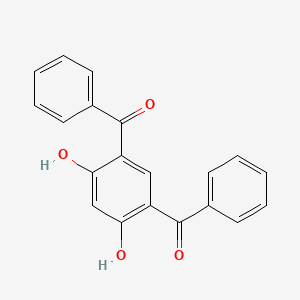
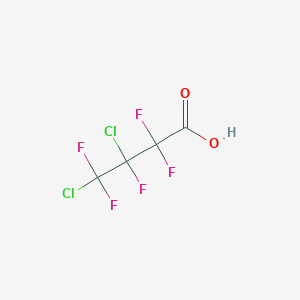
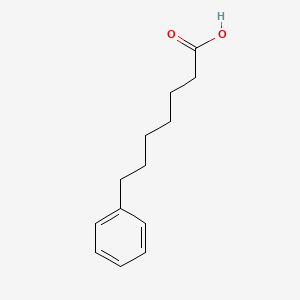


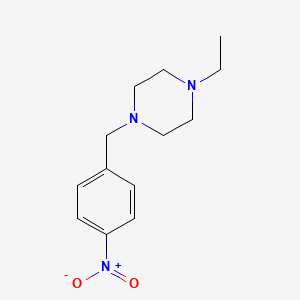
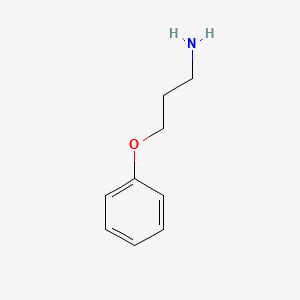
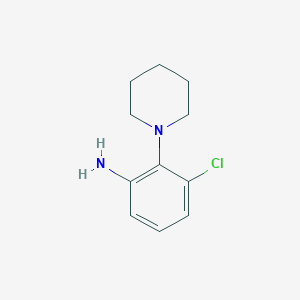

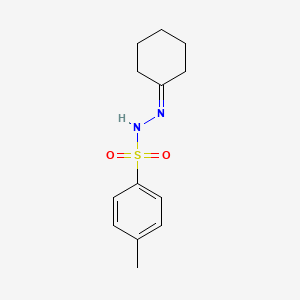
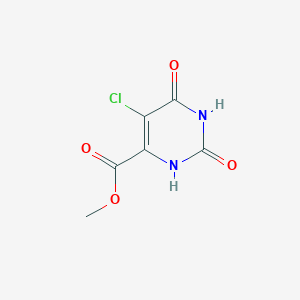
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)
